molecular formula C7H11NO3 B13275613 2-Amino-2-(3-oxocyclopentyl)acetic acid

2-Amino-2-(3-oxocyclopentyl)acetic acid

Cat. No.: B13275613
M. Wt: 157.17 g/mol
InChI Key: HRHHTWSINBNZKD-UHFFFAOYSA-N
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Description

2-Amino-2-(3-oxocyclopentyl)acetic acid is a compound with the molecular formula C7H11NO3 and a molecular weight of 157.17 g/mol . It features a cyclopentyl ring with a keto group and an amino acid moiety, making it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(3-oxocyclopentyl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of cyclopentanone with glycine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the formation of the desired product being facilitated by the presence of a base .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(3-oxocyclopentyl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-2-(3-oxocyclopentyl)acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in metabolic pathways and enzyme interactions.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-Amino-2-(3-oxocyclopentyl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, participating in various biochemical reactions. Its effects are mediated through binding to active sites of enzymes, leading to changes in their activity and subsequent biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-2-(3-oxocyclohexyl)acetic acid
  • 2-Amino-2-(3-oxocyclobutyl)acetic acid
  • 2-Amino-2-(3-oxocycloheptyl)acetic acid

Uniqueness

2-Amino-2-(3-oxocyclopentyl)acetic acid is unique due to its specific cyclopentyl ring structure with a keto group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C7H11NO3

Molecular Weight

157.17 g/mol

IUPAC Name

2-amino-2-(3-oxocyclopentyl)acetic acid

InChI

InChI=1S/C7H11NO3/c8-6(7(10)11)4-1-2-5(9)3-4/h4,6H,1-3,8H2,(H,10,11)

InChI Key

HRHHTWSINBNZKD-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)CC1C(C(=O)O)N

Origin of Product

United States

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